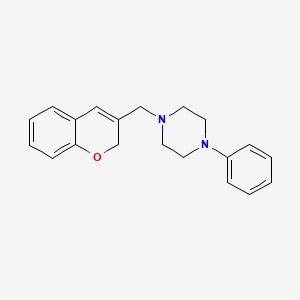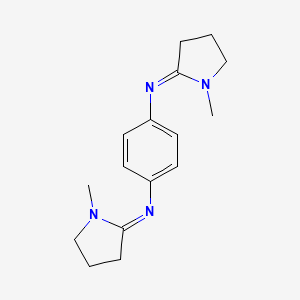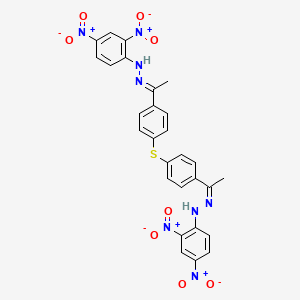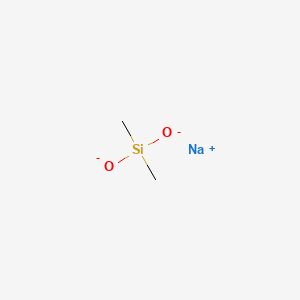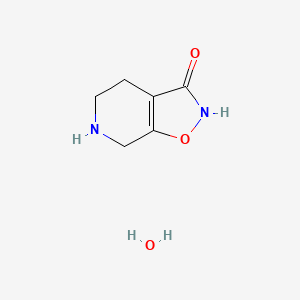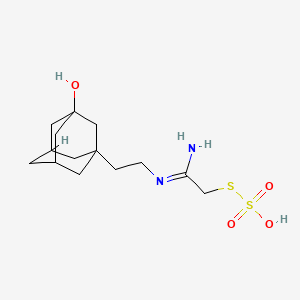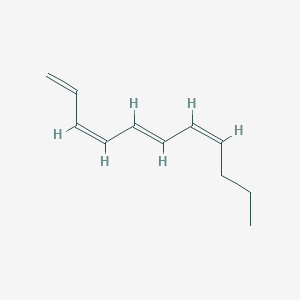
1,3,5,7-Undecatetraene, (3Z,5E,7Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is an organic compound with the molecular formula C11H16 It is a polyunsaturated hydrocarbon characterized by the presence of four conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 1,3,5,7-undecatetrayne. The reaction conditions often include the use of a palladium catalyst under controlled temperature and pressure to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- may involve large-scale catalytic processes. These processes are designed to optimize yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogens (e.g., Br2, Cl2) and organometallic reagents (e.g., Grignard reagents) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted alkenes and alkynes.
Applications De Recherche Scientifique
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- has several applications in scientific research:
Chemistry: It is used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 1,3,5,7-Undecatetraene, (3Z,5E,7Z)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interaction with biological molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,8-Undecatetraene: Another polyunsaturated hydrocarbon with a similar structure but different double bond positions.
1,3,5,7-Decatetraene: A shorter homolog with one fewer carbon atom.
1,3,5,7-Dodecatetraene: A longer homolog with one additional carbon atom.
Uniqueness
1,3,5,7-Undecatetraene, (3Z,5E,7Z)- is unique due to its specific stereochemistry and the arrangement of its double bonds. This configuration can result in distinct chemical and physical properties compared to its isomers and homologs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90500-54-2 |
|---|---|
Formule moléculaire |
C11H16 |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
(3Z,5E,7Z)-undeca-1,3,5,7-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+ |
Clé InChI |
IQQBFWHNQBNSSQ-IZYYEFCUSA-N |
SMILES isomérique |
CCC/C=C\C=C\C=C/C=C |
SMILES canonique |
CCCC=CC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



